molecular formula C13H16O3 B8723950 1-(3,4-Dimethoxyphenyl)-3-methylbut-2-en-1-one

1-(3,4-Dimethoxyphenyl)-3-methylbut-2-en-1-one

Cat. No. B8723950
M. Wt: 220.26 g/mol
InChI Key: AMLUCUXKZRJUOC-UHFFFAOYSA-N
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Patent
US08791114B2

Procedure details

A round bottom flask equipped with a stir bar and nitrogen inlet was charged with veratrole (2.5 mL, 20 mmol), 3,3-dimethyl acryloyl chloride (2.2 mL, 20 mmol) and dry CH2Cl2, (100 mL). The solution was cooled to 0° C. and AlCl3 (2.6 g, 20 mmol) was added portionwise. On completion of addition, the cooling bath was removed and the reaction was allowed 3 h. TLC showed consumption of SM. It was added to saturated NH4Cl (100 mL) and stirred vigourously for 15 min. The phases were separated and the CH2Cl2 phase was washed with saturated Na2CO3 (100 mL), washed with brine, (100 mL), dried (Na2SO4) and the solvent was evaporated under reduced pressure. The material was used as is in the next step. Amount obtained: 4.3 g, 19.5 mmol, 98% yield. LC-MS (ESI) m/e 221 (M+H). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 2.02 (s, 3H) 2.20 (s, 3H) 3.96 (s, 6H) 6.73 (s, 1H) 6.89 (d, J=8.20 Hz, 1H) 7.53-7.60 (m, 2H). Step 2
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([O:9][CH3:10])[C:2](=[CH:5][CH:6]=[CH:7][CH:8]=1)[O:3][CH3:4].[CH3:11][C:12]([CH3:17])=[CH:13][C:14](Cl)=[O:15].[Al+3].[Cl-].[Cl-].[Cl-]>C(Cl)Cl>[CH3:4][O:3][C:2]1[CH:5]=[C:6]([C:14](=[O:15])[CH:13]=[C:12]([CH3:17])[CH3:11])[CH:7]=[CH:8][C:1]=1[O:9][CH3:10] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
C=1(C(OC)=CC=CC1)OC
Name
Quantity
2.2 mL
Type
reactant
Smiles
CC(=CC(=O)Cl)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred vigourously for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A round bottom flask equipped with a stir bar and nitrogen inlet
ADDITION
Type
ADDITION
Details
On completion of addition
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
CUSTOM
Type
CUSTOM
Details
consumption of SM
ADDITION
Type
ADDITION
Details
It was added to saturated NH4Cl (100 mL)
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the CH2Cl2 phase was washed with saturated Na2CO3 (100 mL)
WASH
Type
WASH
Details
washed with brine, (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Amount obtained

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
COC=1C=C(C=CC1OC)C(C=C(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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